molecular formula C12H16FN B470792 Cyclopentyl-(4-fluoro-benzyl)-amine CAS No. 85952-73-4

Cyclopentyl-(4-fluoro-benzyl)-amine

Cat. No. B470792
Key on ui cas rn: 85952-73-4
M. Wt: 193.26g/mol
InChI Key: AZUJIJXHVNXASI-UHFFFAOYSA-N
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Patent
US04487783

Procedure details

160 ml of methanol are added to 18.2 g of sodium borohydride. 90.7 g of 4-fluorobenzaldehyde-cyclopentylimide are added dropwise at 10°-15° C., while cooling with ice and stirring, and the mixture was then stirred for 1.5 hours at room temperature. 120 ml of H2O and 150 ml of methylene chloride were then added, the methylene chloride phase was separated off, and the aqueous phase was further extracted twice with CH2Cl2. The combined methylene chloride phases were washed with water and dried with Na2SO4, and the solvent was stripped off in vacuo. Distillation of the residue under a medium vacuum gave 85.9 g of N-4-fluorobenzyl-N-cyclopentylamine of boiling point 106° C. 0.25 bar.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
4-fluorobenzaldehyde-cyclopentylimide
Quantity
90.7 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[BH4-].[Na+].[CH:5]1([N:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.O>C(Cl)Cl>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][NH:10][CH:5]2[CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
CO
Name
Quantity
18.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
4-fluorobenzaldehyde-cyclopentylimide
Quantity
90.7 g
Type
reactant
Smiles
C1(CCCC1)N=CC1=CC=C(C=C1)F
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was then stirred for 1.5 hours at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined methylene chloride phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under a medium vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC2CCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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